Product packaging for Cyclohexyl 6-cyclohexylhexanoate(Cat. No.:CAS No. 6282-66-2)

Cyclohexyl 6-cyclohexylhexanoate

Cat. No.: B15487188
CAS No.: 6282-66-2
M. Wt: 280.4 g/mol
InChI Key: GGHRMOUQTLLYKI-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, widely recognized for their diverse applications, ranging from fragrances and flavors to solvents and plasticizers. researchgate.net The synthesis of esters, typically through the esterification of a carboxylic acid and an alcohol, is a cornerstone of organic chemistry. researchgate.net Research in this field is extensive, with ongoing efforts to develop more efficient and environmentally benign catalytic methods. researchgate.netresearchgate.net

Cyclohexyl esters, in particular, have been a subject of interest, primarily in the fragrance and polymer industries. researchgate.netresearchgate.net The presence of the cyclohexyl group can impart unique properties, such as specific odors and increased thermal stability in polymers. Research has explored various methods for their synthesis, including the use of solid acid catalysts and reactive distillation to improve yields and process efficiency. researchgate.netacs.org

Historical Trajectories in Cyclohexyl 6-cyclohexylhexanoate Research

A thorough review of available scientific databases reveals a notable absence of a dedicated historical research trajectory for this compound. While the synthesis of various cyclohexyl esters has been documented over the years, specific studies focusing on this particular diester are not readily found. researchgate.netresearchgate.net Its precursors, 6-cyclohexylhexanoic acid and cyclohexanol (B46403), are known compounds, with cyclohexanol being a large-scale industrial chemical. nih.govnih.gov However, the specific reaction to form this compound does not appear to have been a significant focus of historical academic or industrial research. The compound is listed in chemical databases such as PubChem, with a registered CAS number of 6282-66-2, indicating its synthesis and characterization at some point, but detailed historical accounts of its discovery or initial synthesis are not available in mainstream scientific literature. nih.gov

Contemporary Significance and Research Gaps for this compound

The contemporary significance of this compound in chemical research appears to be minimal. There is a clear lack of recent studies investigating its properties or potential applications. This stands in contrast to the broader field of "bulky esters," where research is active, particularly in polymer science. nih.gov Bulky ester groups can be introduced into polymer chains to modify their physical properties, such as increasing the glass transition temperature or altering solubility.

The primary research gap concerning this compound is the near-complete absence of data on its physical, chemical, and material properties. Its potential as a plasticizer, lubricant, or specialty chemical remains unexplored. The bulky and hydrophobic nature of the molecule suggests that it could have interesting properties in materials science, but without dedicated research, this remains speculative. The lack of published spectral data beyond computational predictions further highlights the need for fundamental characterization of this compound. nih.gov

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₂O₂ nih.gov
Molecular Weight 280.4 g/mol nih.gov
CAS Number 6282-66-2 nih.gov
IUPAC Name This compound nih.gov
Computed XLogP3 6.6 nih.gov
Computed Hydrogen Bond Donor Count 0 nih.gov
Computed Hydrogen Bond Acceptor Count 2 nih.gov
Computed Rotatable Bond Count 7 nih.gov

Interactive Data Table

This table is based on computed data from PubChem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B15487188 Cyclohexyl 6-cyclohexylhexanoate CAS No. 6282-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6282-66-2

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

cyclohexyl 6-cyclohexylhexanoate

InChI

InChI=1S/C18H32O2/c19-18(20-17-13-7-3-8-14-17)15-9-2-6-12-16-10-4-1-5-11-16/h16-17H,1-15H2

InChI Key

GGHRMOUQTLLYKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)OC2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexyl 6 Cyclohexylhexanoate

Chemo-selective Esterification Pathways for Cyclohexyl 6-cyclohexylhexanoate

The direct coupling of 6-cyclohexylhexanoic acid and cyclohexanol (B46403) is the most straightforward approach to this compound. This section explores various esterification techniques, from classical acid catalysis to modern enzymatic and organocatalytic systems, designed to achieve high conversion and selectivity.

Direct Esterification with Acidic Catalysis

Direct esterification, commonly known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically requires heating and the removal of water to drive the reaction towards the formation of the ester. nih.govyoutube.com For the synthesis of this compound, the reaction involves heating 6-cyclohexylhexanoic acid with cyclohexanol, often using an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com The alcohol then performs a nucleophilic attack on this activated carbonyl, leading to a tetrahedral intermediate. numberanalytics.comcerritos.edu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com To shift the equilibrium to the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. operachem.com Given the sterically demanding nature of both 6-cyclohexylhexanoic acid and cyclohexanol, reaction times can be prolonged, and elevated temperatures are generally necessary to achieve reasonable yields. operachem.comresearchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Analogous Carboxylic Acids

Carboxylic Acid Alcohol Catalyst Conditions Yield Reference
Hippuric Acid Cyclohexanol p-TsOH Toluene, reflux, 30 h 96% operachem.com
Lauric Acid Ethanol HCl (from AcCl) Reflux, 1 h - cerritos.edu
Hydroxy Acid Ethanol H₂SO₄ Reflux, 2 h 95% operachem.com
Adipic Acid Ethanol - - - masterorganicchemistry.com

Transesterification Processes for this compound Synthesis

Transesterification is an alternative equilibrium-controlled process where an ester is reacted with an alcohol to produce a different ester and alcohol. This method can be advantageous if the starting ester is more readily available than the corresponding carboxylic acid. For the synthesis of this compound, a potential route involves the reaction of a simple alkyl ester of 6-cyclohexylhexanoic acid, such as methyl 6-cyclohexylhexanoate, with cyclohexanol.

The reaction is typically catalyzed by either an acid or a base, or by specific metal complexes. Catalysts such as scandium(III) triflate (Sc(OTf)₃) or various N-heterocyclic carbenes (NHCs) have been shown to be effective for transesterification under mild conditions. organic-chemistry.org The use of an excess of cyclohexanol or the removal of the more volatile alcohol (e.g., methanol) can drive the equilibrium towards the desired product.

Table 2: Catalytic Systems for Transesterification Reactions

Starting Ester Alcohol Catalyst System Conditions Outcome Reference
Various Esters Various Alcohols Sc(OTf)₃ Boiling alcohol High yields of new esters organic-chemistry.org
Various Esters Various Alcohols K₂HPO₄ Mild conditions Produces methyl esters efficiently organic-chemistry.org
Vinyl/Isopropenyl Acetate (B1210297) Secondary Alcohols Y₅(OiPr)₁₃O Room temperature Selective O-acylation organic-chemistry.org
Carboxylic Esters Alcohols N-Heterocyclic Carbenes (NHC) - Promotes acylation organic-chemistry.org

Novel Catalytic Systems in this compound Production (e.g., enzymatic, organocatalytic)

To overcome the limitations of traditional acid catalysis, such as harsh reaction conditions and potential side reactions, novel catalytic systems have been developed. These include enzymatic and organocatalytic methods, which often offer higher selectivity and milder reaction conditions.

Enzymatic Synthesis: Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous environments. They are highly chemo-, regio-, and stereoselective. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) is a robust and widely used biocatalyst for the esterification of a variety of substrates, including fatty acids and alcohols. rsc.orgcapes.gov.br The synthesis of this compound could be achieved by reacting the corresponding acid and alcohol in an organic solvent. The enzymatic process avoids the need for extreme pH or high temperatures, which is beneficial for sensitive substrates. However, the steric hindrance of both the acid and alcohol might necessitate longer reaction times or higher enzyme loadings.

Organocatalytic Synthesis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For esterification, various organocatalysts have been developed that can activate the carboxylic acid or the alcohol. For sterically hindered substrates, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be effective. researchgate.net More recently, Brønsted acid-catalyzed couplings using ynamides as activating agents have been reported for the synthesis of axially chiral esters, demonstrating the power of organocatalysis for constructing complex ester linkages. thieme-connect.de Sulfur(IV)-based organocatalysts have also been shown to facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. wikipedia.org

Table 3: Examples of Novel Catalytic Systems for Esterification

Catalyst Type Catalyst Example Substrates Key Features Reference
Enzymatic Candida antarctica Lipase B Fatty acids and alcohols Mild conditions, high selectivity rsc.org
Enzymatic Candida sp. 99-125 Lipase Fatty acids and 2-ethylhexanol Immobilized enzyme, good reuse stability masterorganicchemistry.com
Organocatalytic EDC/HOBt/DMAP Carboxylic acids and tert-butyl alcohol Effective for sterically hindered alcohols researchgate.net
Organocatalytic Brønsted Acid (with Ynamide) Carboxylic acids and alcohols Atroposelective coupling thieme-connect.de
Organocatalytic Phenol-tethered Sulfur(IV) Carboxylic acids and alcohols Redox neutral, activates carboxylic acid wikipedia.org

Alternative Synthetic Routes to this compound

Besides the direct coupling of the acid and alcohol, alternative synthetic strategies can be envisioned that construct the hexanoate (B1226103) moiety from different starting materials. These routes can be valuable if the precursors are more accessible or if they offer better control over the synthesis.

Olefin Hydration-Oxidation Approaches to the Hexanoate Moiety

This approach involves the synthesis of the 6-cyclohexylhexanoic acid precursor from an appropriate olefin. A plausible route starts with 6-cyclohexylhex-1-ene. The key transformation is an anti-Markovnikov hydration of the terminal double bond to yield the primary alcohol, 6-cyclohexyl-1-hexanol.

The hydroboration-oxidation reaction is the classic method for achieving this anti-Markovnikov hydration. masterorganicchemistry.comnih.gov The alkene is first treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which adds across the double bond with the boron atom attaching to the less substituted carbon. masterorganicchemistry.com The resulting organoborane intermediate is then oxidized in a second step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), to replace the boron atom with a hydroxyl group, yielding the primary alcohol with syn stereochemistry. nih.gov

Once 6-cyclohexyl-1-hexanol is obtained, it can be oxidized to the corresponding carboxylic acid, 6-cyclohexylhexanoic acid, using a variety of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). This acid can then be esterified with cyclohexanol as described in section 2.1.

Table 4: Reagents for Olefin Hydration-Oxidation Pathway

Step Transformation Reagents Key Features Reference

| 1 | Anti-Markovnikov Hydration | 1. BH₃·THF 2. H₂O₂, NaOH | Forms primary alcohol from terminal alkene | masterorganicchemistry.comnih.gov | | 2 | Primary Alcohol Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Converts alcohol to carboxylic acid | - | | 3 | Esterification | Cyclohexanol, Acid Catalyst | Forms the final ester | masterorganicchemistry.commasterorganicchemistry.comoperachem.com |

Carbonylation Reactions in this compound Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide (CO), offer another powerful tool for constructing the ester functionality. A potential, though not explicitly documented for this molecule, synthetic route could involve the palladium-catalyzed carbonylative coupling of a suitable alkyl halide with cyclohexanol.

For instance, a precursor like 1-halo-5-cyclohexylpentane could be subjected to a palladium-catalyzed carbonylation in the presence of cyclohexanol. The general mechanism for such reactions involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by cyclohexanol on this complex, followed by reductive elimination, would yield the desired this compound and regenerate the Pd(0) catalyst.

This methodology is particularly challenging for alkyl halides due to competing side reactions like β-hydride elimination. However, the development of specialized catalyst systems and reaction conditions has made such transformations more feasible.

Table 5: Analogous Palladium-Catalyzed Carbonylation Reactions

Substrate Coupling Partner Catalyst System Conditions Product Type Reference
α-Iodoenone Intramolecular Alcohol Pd Catalyst CO atmosphere Macrolactone
Arylhydrazines Alkynes Pd Catalyst, Electrochemical 1 atm CO Ynones
Cyclopropanols Intramolecular Alcohol Pd(II) Catalyst CO atmosphere Oxaspirolactones

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental footprint of its production. This involves the development of cleaner and more efficient synthetic routes that minimize waste and energy consumption.

Solvent-Free and Supercritical Fluid Methodologies

Traditional esterification processes often utilize hazardous and volatile organic solvents. To mitigate the environmental and safety concerns associated with these solvents, solvent-free and supercritical fluid methodologies are being explored as greener alternatives.

Solvent-Free Methodologies:

Solvent-free synthesis, also known as neat synthesis, is a technique where the reaction is carried out without a solvent. This approach is inherently greener as it eliminates solvent-related waste and simplifies product purification. In the context of this compound, this would involve the direct reaction of 6-cyclohexylhexanoic acid with cyclohexanol. The reaction is typically facilitated by a catalyst to achieve a reasonable reaction rate. Heterogeneous solid acid catalysts are particularly promising for this purpose as they can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. The effectiveness of a catalyst in these reactions is influenced by factors such as its porosity and surface hydrophobicity. acs.org

Supercritical Fluid Methodologies:

Supercritical fluids (SCFs) offer another innovative and environmentally benign alternative to traditional solvents. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO2) is a widely used SCF due to its non-toxic, non-flammable, and inexpensive nature.

In the synthesis of esters, scCO2 can act as a solvent, creating a homogeneous medium that can enhance reaction rates. mdpi.com The use of scCO2 allows for esterification reactions to be carried out at milder temperatures compared to some traditional methods. researchgate.net Enzyme-catalyzed reactions in scCO2 have also shown promise, offering high selectivity and reducing the formation of by-products. researchgate.net For instance, studies on the synthesis of other esters have demonstrated the potential of using immobilized lipases in scCO2. researchgate.net However, the activity of enzymatic catalysts can be influenced by factors such as temperature and pressure. mdpi.com The use of co-solvents can also be explored to modify the properties of the supercritical fluid and potentially improve reaction outcomes. mdpi.com

Atom Economy and E-Factor Analysis in this compound Production

To quantify the environmental performance of a chemical process, metrics like atom economy and the Environmental Factor (E-Factor) are employed.

Atom Economy:

Atom economy is a theoretical measure of how efficiently a chemical reaction converts reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants.

The direct esterification of 6-cyclohexylhexanoic acid and cyclohexanol to produce this compound has a high theoretical atom economy, as water is the only by-product.

CompoundMolecular FormulaMolar Mass ( g/mol )
6-cyclohexylhexanoic acidC₁₂H₂₂O₂198.30
CyclohexanolC₆H₁₂O100.16
This compound C₁₈H₃₂O₂ 280.45
WaterH₂O18.02

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (280.45 / (198.30 + 100.16)) x 100 ≈ 93.9%

E-Factor:

The E-Factor provides a more practical measure of the waste generated in a chemical process. It is the ratio of the mass of waste produced to the mass of the desired product. youtube.com A lower E-Factor signifies a more environmentally friendly process. youtube.com

E-Factor = Total Mass of Waste (in kg) / Mass of Product (in kg)

ParameterTraditional SynthesisSolvent-Free SynthesisSupercritical Fluid Synthesis
Solvent Typically used (e.g., Toluene)NoneSupercritical CO₂
Catalyst Homogeneous (e.g., H₂SO₄)Heterogeneous (recyclable)Heterogeneous or Enzymatic (recyclable)
Waste Generation High (solvent and catalyst waste)LowVery Low
Estimated E-Factor >1<1<<1

Elucidation of Cyclohexyl 6 Cyclohexylhexanoate Reaction Mechanisms and Kinetics

Mechanistic Investigations of Cyclohexyl 6-cyclohexylhexanoate Formation

The formation of this compound is achieved through the esterification of its precursors: 6-cyclohexylhexanoic acid and cyclohexanol (B46403). The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

The kinetics of the Fischer esterification are profoundly influenced by the structure of the alcohol and carboxylic acid. The reaction involving cyclohexanol, a secondary alcohol, and 6-cyclohexylhexanoic acid, a sterically demanding carboxylic acid, is expected to proceed slower than esterifications with less hindered reactants. This is due to the steric hindrance posed by the bulky cyclohexyl groups, which impedes the approach of the nucleophilic alcohol to the protonated carbonyl carbon of the acid.

The rate of this equilibrium reaction is dependent on temperature, the concentration of the acid catalyst (commonly sulfuric acid or tosic acid), and the molar ratio of the reactants. masterorganicchemistry.comresearchgate.net To drive the reaction toward the formation of this compound, a large excess of one reactant, typically the less expensive cyclohexanol, is used to shift the equilibrium position according to Le Châtelier's principle. masterorganicchemistry.comjk-sci.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can also effectively drive the reaction to completion. jk-sci.com

Kinetic studies on analogous systems highlight the impact of steric hindrance. For example, the activation energy (Ea) for the acid-catalyzed esterification of fatty acids is significantly higher when using secondary alcohols compared to primary alcohols. ucr.ac.cr This increase in activation energy directly translates to a slower reaction rate.

Table 1: Comparative Activation Energies for Fischer Esterification of Various Carboxylic Acids and Alcohols. Data illustrates the effect of steric hindrance on reaction energetics.
Carboxylic AcidAlcoholActivation Energy (Ea) (kJ/mol)Reference System
Acetic AcidMethanol (B129727) (Primary)42Palm Fatty Acids Esterification ucr.ac.cr
Caprylic AcidEthylene Glycol (Primary)53 ± 3Camacho-Leandro, 2007 ucr.ac.cr
Palm Fatty AcidsIsopropanol (Secondary)>53Inferred from ucr.ac.cr
6-Cyclohexylhexanoic AcidCyclohexanol (Secondary)Expected to be >53Inferred based on steric complexity

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of 6-cyclohexylhexanoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack and Tetrahedral Intermediate Formation: The lone pair of electrons on the oxygen of cyclohexanol attacks the activated carbonyl carbon. This is the rate-determining step and results in the formation of a key tetrahedral intermediate. The transition state leading to this intermediate is sterically crowded due to the two cyclohexyl moieties, accounting for the slow reaction kinetics.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This can occur in one or two steps, potentially involving the solvent or another alcohol molecule as a shuttle. youtube.com This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. This results in a protonated form of the final ester.

Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the new carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The primary intermediates in this reaction pathway are outlined below.

Table 2: Key Intermediates in the Fischer Esterification Synthesis of this compound.
StepIntermediate NameDescription
1Protonated 6-Cyclohexylhexanoic AcidThe carbonyl group of the carboxylic acid is protonated, increasing its electrophilicity.
2Tetrahedral IntermediateFormed after the nucleophilic attack of cyclohexanol. It contains a central carbon atom bonded to two hydroxyl groups, the cyclohexylmethoxy group, and the cyclohexylpentyl chain.
3O-Protonated Tetrahedral IntermediateOne of the hydroxyl groups is protonated to form a good leaving group (-OH2+).
4Protonated this compoundThe ester product with a protonated carbonyl oxygen, formed immediately after the elimination of water.

Reaction Pathways of this compound Transformations

This compound can undergo several transformations, primarily centered around the cleavage or modification of the ester linkage. These include hydrolysis, transesterification, and reduction.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification. libretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The kinetics are subject to the same steric hindrance effects as esterification, and the reaction is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral intermediate which then collapses, expelling the cyclohexyloxide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the alkoxide yields the carboxylate salt and cyclohexanol. The rate of saponification is highly dependent on steric factors; bulky groups on either the acyl or alkoxy portion of the ester can significantly slow the rate of reaction by hindering the approach of the hydroxide nucleophile. For this compound, the steric bulk of both cyclohexyl groups would be expected to result in a relatively slow rate of hydrolysis compared to less hindered esters.

Table 3: Expected Relative Rates of Base-Catalyzed Hydrolysis for Various Esters.
EsterRelative Rate (Expected)Reason for Rate Difference
Methyl Acetate (B1210297)FastestMinimal steric hindrance at both acyl and alkoxy positions.
Methyl 2,2-dimethylpropanoateSlowSignificant steric hindrance at the acyl position (neopentyl group).
tert-Butyl AcetateVery SlowSignificant steric hindrance at the alkoxy position (tertiary alkyl group).
This compoundSlowSignificant steric hindrance at both the acyl (long chain with cyclohexyl) and alkoxy (secondary alkyl) positions.

Transesterification is a process where the alkoxy group (-OR') of an ester is exchanged with another alcohol (-OR''). This reaction can also be catalyzed by acid or base, with mechanisms analogous to hydrolysis but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

The reactivity of this compound in transesterification reactions is governed by the steric and electronic properties of the incoming alcohol. The reaction is an equilibrium, which can be driven to completion by using a large excess of the new alcohol, especially if it has a low boiling point and can be used as the solvent. masterorganicchemistry.com

The expected reactivity profile with different alcohols would follow this general trend: Primary Alcohols (e.g., Methanol) > Secondary Alcohols (e.g., Isopropanol) > Tertiary Alcohols (e.g., tert-Butanol)

This trend is a direct consequence of steric hindrance. Primary alcohols, being the least bulky, can access the electrophilic carbonyl carbon of the ester most easily, leading to a faster reaction. Tertiary alcohols are extremely bulky and react very slowly, if at all, under typical conditions. Studies on the transesterification of other esters, such as β-keto esters, confirm that the nature of the alcohol has a significant effect on reaction kinetics. nih.gov

Oxidation: The ester functional group itself is generally resistant to oxidation. numberanalytics.com Under vigorous oxidizing conditions (e.g., using potassium permanganate (B83412) or chromium trioxide), the reaction is more likely to occur at the C-H bonds of the alkyl portions of the molecule, namely the two cyclohexyl rings and the aliphatic chain. numberanalytics.comnumberanalytics.com Oxidation of the secondary C-H bonds on the cyclohexane (B81311) rings could lead to the formation of ketones.

Reduction: The ester linkage can be readily reduced by powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4). libretexts.org The reduction of this compound would cleave the ester bond and reduce the acyl portion, yielding two distinct alcohol molecules: 6-cyclohexylhexan-1-ol and cyclohexanol.

The mechanism for this reduction involves several steps: libretexts.orglibretexts.org

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH4 attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the cyclohexyloxide anion as the leaving group. This step produces an aldehyde intermediate, 6-cyclohexylhexanal.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This forms a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup step (e.g., adding water or dilute acid) protonates the two alkoxide products (the one from the aldehyde reduction and the cyclohexyloxide leaving group) to give the final alcohol products. youtube.com

Using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H), especially at low temperatures, can sometimes allow for the reaction to be stopped at the aldehyde stage, isolating 6-cyclohexylhexanal. libretexts.org

Advanced Spectroscopic and Structural Analysis of Cyclohexyl 6 Cyclohexylhexanoate

High-Resolution NMR Spectroscopy for Conformational and Configurational Studies of Cyclohexyl 6-cyclohexylhexanoate

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of this compound, enabling the exploration of its conformational and configurational isomers.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing this compound Structure

Multidimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and understanding the connectivity within the this compound molecule. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on both the cyclohexyl ring of the ester and the cyclohexyl ring of the hexanoate (B1226103) moiety, as well as along the hexanoate chain. This allows for the tracing of the proton network within each structural component.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances based on their attached protons. columbia.edu For instance, the signal for the proton on the carbon bearing the ester oxygen (the O-CH group of the cyclohexyl ester) would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for connecting the different fragments of the molecule. For example, the protons on the carbon adjacent to the carbonyl group (α-protons of the hexanoate chain) would show a correlation to the carbonyl carbon. Similarly, the proton on the oxygen-bearing carbon of the cyclohexyl ester would show a correlation to the carbonyl carbon, confirming the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl Ester (O-CH)CH4.5 - 5.070 - 80
Cyclohexyl Rings (CH₂)CH₂1.2 - 1.925 - 40
Hexanoate (α-CH₂)CH₂2.2 - 2.530 - 40
Hexanoate (other CH₂)CH₂1.2 - 1.720 - 35
Carbonyl (C=O)C-170 - 180

Note: These are general predicted ranges and can be influenced by the solvent and specific conformational and configurational isomers. carlroth.comsigmaaldrich.com

NOESY/ROESY for Stereochemical Assignments in this compound

The stereochemistry of this compound, particularly the relative orientation of substituents on the cyclohexyl rings (axial vs. equatorial), can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). wikipedia.org These experiments detect through-space interactions between protons that are in close proximity.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the spatial relationships between protons. For example, a strong NOE between a proton on the cyclohexyl ring and a proton on the hexanoate chain would suggest a specific folded conformation. The presence or absence of NOEs between protons on the same cyclohexyl ring can help to assign their relative stereochemistry (e.g., cis vs. trans isomers if applicable).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. rasayanjournal.co.innih.gov

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735-1750 cm⁻¹. The exact position of this band can be sensitive to the molecular conformation. The C-O stretching vibrations of the ester group typically appear as two bands in the region of 1000-1300 cm⁻¹. rasayanjournal.co.in

The presence of the cyclohexyl rings will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The various C-C stretching and bending modes of the rings and the hexanoate chain will contribute to a complex fingerprint region below 1500 cm⁻¹. rasayanjournal.co.inchegg.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the hydrocarbon backbone. The C-C stretching vibrations of the cyclohexyl rings and the hexanoate chain are often more prominent in the Raman spectrum. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
C=O Stretch (Ester)1735 - 1750IR (Strong)
C-O Stretch (Ester)1000 - 1300IR (Strong)
C-H Stretch (Aliphatic)2850 - 2960IR, Raman
C-H Bend (CH₂)~1450IR

Data compiled from general values for similar ester compounds. rasayanjournal.co.inchemicalbook.comnist.gov

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, with the chemical formula C₁₈H₃₂O₂, the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition. wikipedia.orgwebqc.orgnist.govnih.govnist.gov

Table 3: Elemental Composition of this compound

CompoundFormulaMolar Mass ( g/mol )Exact Mass
This compoundC₁₈H₃₂O₂280.45280.24023

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion. lew.ro In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Common fragmentation pathways for esters include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds that involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond.

Loss of the alkoxy group: Cleavage of the C-O bond of the ester, leading to the loss of the cyclohexyloxy radical.

Cleavage within the cyclohexyl rings: Fragmentation of the cyclohexyl rings can also occur, often involving the loss of small neutral molecules like ethene. jove.com

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR and other techniques. lew.ronih.govyoutube.com

Computational and Theoretical Investigations of Cyclohexyl 6 Cyclohexylhexanoate

Quantum Chemical Calculations of Cyclohexyl 6-cyclohexylhexanoate Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For a molecule with the structural complexity of this compound, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size.

A DFT analysis of this compound would typically involve geometry optimization to find the lowest energy structure. From this, the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the ester oxygen atoms due to their lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital.

Reactivity descriptors, such as Fukui functions and the dual descriptor, can be calculated from the electron density to predict the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, a key step in reactions like hydrolysis.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted Value/LocationSignificance
HOMO Energy~ -7.5 eVIndicates the energy of the outermost electrons.
LUMO Energy~ +1.2 eVIndicates the energy of the lowest available electron state.
HOMO-LUMO Gap~ 8.7 eVSuggests high kinetic stability.
Site of Nucleophilic AttackCarbonyl CarbonPredicts reactivity in ester-related reactions.
Site of Electrophilic AttackCarbonyl OxygenPredicts protonation site in acidic conditions.

Note: The values in this table are illustrative and based on typical values for similar ester compounds. Specific experimental or higher-level computational data for this compound is not available in published literature.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies for molecules.

Due to their high computational cost, these methods are often used to benchmark the results from more approximate methods like DFT. For this compound, high-accuracy ab initio calculations could be used to obtain a precise value for the molecule's heat of formation and to study the energetics of its various conformations. Such calculations would be particularly valuable for creating a detailed potential energy surface for the molecule.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics

The flexibility of the two cyclohexyl rings and the hexanoate (B1226103) chain in this compound means that the molecule can exist in a multitude of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for the conformational analysis of large molecules. Force fields like MMFF94 or AMBER would be appropriate for this molecule. A systematic search of the conformational space would reveal that the lowest energy conformations are those where both cyclohexyl rings are in the chair conformation, as this minimizes steric strain. sapub.org Furthermore, the bulky cyclohexyl groups would likely prefer to be in an equatorial position relative to each other to minimize 1,3-diaxial interactions. sapub.org

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. acs.org In an MD simulation, the movements of the atoms are simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as the ring-flipping of the cyclohexane (B81311) moieties, and can be used to calculate thermodynamic properties like the free energy of different conformational states.

Table 2: Expected Stable Conformations of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Key Feature
Anti (trans)~180°0.0Extended chain, minimal steric hindrance.
Gauche~±60°> 1.0More compact structure.

Note: This table is illustrative. The actual energy difference would depend on the specific force field used in the calculation.

In Silico Modeling of this compound Reaction Mechanisms

In silico modeling can be used to elucidate the detailed step-by-step mechanism of chemical reactions involving this compound. A prime example would be its hydrolysis, which is the reverse of its formation.

The acid-catalyzed hydrolysis of esters typically proceeds through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol. chemguide.co.uk Computational methods, particularly DFT, can be used to model this entire reaction pathway. By calculating the energies of the reactants, products, intermediates, and transition states, an energy profile for the reaction can be constructed. The highest energy point on this profile corresponds to the rate-determining step of the reaction.

For this compound, computational studies would likely confirm the formation of a tetrahedral intermediate as a key step in its hydrolysis. researchgate.net The large cyclohexyl groups are expected to have a significant steric influence on the reaction rate, which could be quantified through these models.

Cheminformatics Applications for this compound and its Analogues

Cheminformatics involves the use of computational tools to analyze and organize chemical data. For this compound and a library of its structural analogues, cheminformatics approaches could be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models aim to find a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For example, a QSPR model could be developed to predict the boiling point or viscosity of a series of cyclohexyl esters based on calculated molecular descriptors. These descriptors can include constitutional indices (e.g., molecular weight, number of rings), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

While no specific cheminformatics studies on this compound are publicly available, the PubChem database contains some pre-computed properties for this molecule, which could serve as a starting point for such an analysis. nih.gov

Chemical Reactivity and Transformations of Cyclohexyl 6 Cyclohexylhexanoate

Hydrolytic Stability under Varied Chemical Conditions

The hydrolysis of an ester, which results in the formation of a carboxylic acid and an alcohol, can be catalyzed by acids or bases. chemguide.co.uklibretexts.org The stability of Cyclohexyl 6-cyclohexylhexanoate under these conditions is significantly impacted by the steric hindrance provided by the two bulky cyclohexyl groups.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgalgoreducation.com For this compound, the bulky cyclohexyl groups are expected to hinder the approach of water to the carbonyl carbon, thus slowing down the rate of hydrolysis compared to less hindered esters. ucoz.com To achieve a significant degree of hydrolysis, forcing conditions such as high temperatures and a large excess of water would likely be necessary. chemguide.co.uk

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer.

Elimination of the alcohol (cyclohexanol) to form the protonated carboxylic acid.

Deprotonation to yield 6-cyclohexylhexanoic acid.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt. jk-sci.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. epa.gov Similar to acid-catalyzed hydrolysis, the steric hindrance from the cyclohexyl moieties in this compound is expected to decrease the reaction rate. ucoz.comchemrxiv.org However, specialized conditions have been developed for the saponification of sterically hindered esters, such as using non-aqueous media like NaOH in a methanol (B129727)/dichloromethane mixture at room temperature, which has been shown to be effective for crowded esters. arkat-usa.org

ConditionExpected Reactivity of this compoundProducts
Aqueous Acid (e.g., HCl, H₂SO₄) Slow hydrolysis, requires forcing conditions (heat, excess water).6-Cyclohexylhexanoic acid and Cyclohexanol (B46403)
Aqueous Base (e.g., NaOH, KOH) Slow hydrolysis due to steric hindrance.Sodium or Potassium 6-cyclohexylhexanoate and Cyclohexanol
Non-aqueous Base (e.g., NaOH in MeOH/CH₂Cl₂) Potentially more effective for hindered esters. arkat-usa.orgSodium 6-cyclohexylhexanoate and Cyclohexanol

Enzymatic Hydrolysis:

Lipases are enzymes that catalyze the hydrolysis of esters. psu.edu Lipases, such as those from Candida rugosa, are known to hydrolyze a wide range of esters, including those with bulky groups. nih.gov The catalytic mechanism of lipases involves the formation of an acyl-enzyme intermediate at the active site. nih.govscielo.br The kinetics of lipase-catalyzed hydrolysis often follow a Ping-Pong Bi-Bi mechanism and are influenced by the interface between the aqueous and organic phases. nih.govresearchgate.net It is plausible that specific lipases could effectively hydrolyze this compound, potentially offering a milder and more selective alternative to chemical hydrolysis. The rate and extent of enzymatic hydrolysis would depend on the specific lipase (B570770) used, the reaction conditions (pH, temperature), and the substrate concentration. researchgate.net

Transesterification Reactions with Various Alcohol and Ester Reagents

Transesterification is the process of exchanging the alcohol or acid portion of an ester with another. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, an alcohol can react with an ester to form a new ester and a new alcohol. researchgate.netyoutube.com For this compound, reaction with a simple alcohol like methanol in the presence of an acid catalyst (e.g., H₂SO₄) would be expected to yield methyl 6-cyclohexylhexanoate and cyclohexanol. To drive the equilibrium towards the products, a large excess of the reagent alcohol is typically used. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, with the reagent alcohol acting as the nucleophile instead of water. youtube.com

Base-Catalyzed Transesterification:

Base-catalyzed transesterification typically involves an alkoxide as the nucleophile. masterorganicchemistry.com For example, reacting this compound with sodium methoxide (B1231860) would also produce methyl 6-cyclohexylhexanoate and sodium cyclohexoxide. This reaction is also an equilibrium process, and driving it to completion would require using a large excess of the reagent alkoxide or removing one of the products.

ReagentCatalystExpected Products
Methanol (large excess) Acid (e.g., H₂SO₄)Methyl 6-cyclohexylhexanoate and Cyclohexanol
Sodium Methoxide BaseMethyl 6-cyclohexylhexanoate and Sodium Cyclohexoxide
Another Ester (e.g., Ethyl Acetate) Acid or BasePotential for equilibrium mixture of esters

This compound as a Substrate in Novel Organic Reactions

The structure of this compound offers multiple sites for chemical modification, including the two cyclohexyl rings and the ester linkage itself.

The cyclohexyl groups are saturated carbocycles, and their functionalization typically requires the activation of C-H bonds. Recent advances in organic synthesis have developed methods for the site-selective functionalization of such unactivated C-H bonds. nih.govyoutube.com

C-H Activation and Functionalization:

Directed C-H activation has emerged as a powerful tool for functionalizing specific positions in a molecule. youtube.com While no specific studies on this compound were found, it is conceivable that a directing group could be introduced into the molecule to facilitate the arylation, alkylation, or oxidation of a specific C-H bond on one of the cyclohexyl rings. youtube.comnih.gov For instance, palladium-catalyzed reactions have been used for the γ-arylation of cycloalkane carboxylic acids, suggesting that the carboxylic acid precursor to our ester, 6-cyclohexylhexanoic acid, could be a substrate for such transformations. nih.gov The direct C-H functionalization of the ester would be a more challenging but potentially feasible endeavor with the appropriate catalyst system. rsc.orgepfl.ch

The ester group is a versatile functional group that can be converted into other functionalities.

Amidation:

The direct conversion of esters to amides is a fundamentally important transformation. While this reaction can be challenging, especially for sterically hindered esters, methods have been developed using strong bases or specific catalysts. rsc.org For instance, base-promoted amidation of unactivated esters with amines has been achieved using reagents like n-BuLi in THF. rsc.org The reaction of this compound with an amine under such conditions would be expected to yield the corresponding N-substituted 6-cyclohexylhexanamide and cyclohexanol. The steric hindrance around the carbonyl group would likely necessitate more forcing conditions or specialized catalysts, such as those developed for the amidation of sterically hindered substrates. rsc.orgacs.orgchimia.ch

Reduction:

Esters can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.comlibretexts.org The reduction of this compound with LiAlH₄ would yield two alcohol products: 6-cyclohexylhexan-1-ol and cyclohexanol. ucalgary.cachemistrysteps.comyoutube.com

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.comchemistrysteps.com Chemoselective reduction methods that could potentially reduce the ester in the presence of other functional groups are also being developed, often employing specific catalysts and silane-based reducing agents. oup.comchemistryviews.orgthieme-connect.com

ReactionReagentExpected Products
Amidation Amine (e.g., R-NH₂) with a strong base or catalystN-alkyl-6-cyclohexylhexanamide and Cyclohexanol
Reduction Lithium Aluminum Hydride (LiAlH₄)6-Cyclohexylhexan-1-ol and Cyclohexanol

Polymerization and Co-polymerization Applications Involving this compound (as a monomer)

While this compound itself is not a typical monomer for polymerization, its constituent parts, 6-cyclohexylhexanoic acid and cyclohexanol, or derivatives thereof, could be utilized in the synthesis of polyesters.

Polyester (B1180765) Synthesis:

Polyesters are generally synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives. researchgate.netnih.gov One could envision a scenario where a di-functionalized derivative of this compound acts as a monomer. For example, if both cyclohexyl rings contained a hydroxyl or carboxylic acid group, the resulting molecule could undergo polycondensation.

More plausibly, the hydrolysis products, 6-cyclohexylhexanoic acid and cyclohexanol, could be modified to create monomers. For instance, 6-cyclohexylhexanoic acid could be converted into a diacid, and cyclohexanol into a diol, which could then be used in polyester synthesis. acs.org The incorporation of the bulky cyclohexyl groups into the polyester backbone would be expected to influence the polymer's properties, such as its thermal stability, crystallinity, and degradability. researchgate.net

Co-polymerization:

Co-polymerization is a method to tailor the properties of polymers. researchgate.net It is conceivable that a derivative of this compound could be used as a co-monomer with other monomers, such as lactones in a ring-opening polymerization, to introduce specific properties conferred by the cyclohexyl moieties. researchgate.net The presence of the bulky, hydrophobic cyclohexyl groups could enhance the thermal resistance and modify the mechanical properties of the resulting co-polymer.

Synthesis and Characterization of Cyclohexyl 6 Cyclohexylhexanoate Derivatives and Analogues

Structural Modifications of the Cyclohexyl Moieties

The two cyclohexyl rings in Cyclohexyl 6-cyclohexylhexanoate are primary targets for structural modification to alter the molecule's steric profile and conformational behavior. Substituents on these rings can significantly impact the stability and reactivity of the resulting analogues.

Synthetic Approaches: The synthesis of such analogues often involves preparing substituted cyclohexanols or substituted cyclohexyl-bearing carboxylic acids prior to the final esterification step.

Alkylation and Functionalization: The introduction of alkyl, hydroxyl, or keto groups is a common strategy. For example, the synthesis of 4'-substituted cyclohexyl derivatives has been explored in the context of creating noviomimetics, which are molecules that mimic the structure of the antibiotic novobiocin. nih.gov Synthetic routes can involve multi-step processes starting from precursors like 1,3-cyclohexanedione (B196179) to build substituted cyclohexenones, which can then be reduced to the desired substituted cyclohexanol (B46403). nih.gov

Introduction of Unsaturation: The cyclohexyl ring can be modified to a cyclohexenyl or cyclohexenone ring. Cascade reactions, such as inter- and intramolecular double Michael additions, can be used to create highly functionalized and diastereoselective cyclohexanone (B45756) structures from simple precursors. beilstein-journals.org These reactions demonstrate methods for profound alteration of the carbocyclic skeleton.

Table 1: Examples of Structural Modifications on Cyclohexyl Moieties This table is interactive. You can sort and filter the data.

Modification Type Example Substituent/Feature Resulting Moiety Synthetic Precursor Example
Alkyl Substitution tert-butyl 4-tert-Butylcyclohexyl 4-tert-Butylcyclohexanol
Hydroxylation Hydroxyl (-OH) 4-Hydroxycyclohexyl Cyclohexane-1,4-diol
Ketone Formation Carbonyl (C=O) 4-Oxocyclohexyl Cyclohexane-1,4-dione
Unsaturation C=C Double Bond Cyclohexenyl Cyclohexenol
Aromatic Substitution Phenyl 4-Phenylcyclohexyl 4-Phenylcyclohexanol

Variations in the Hexanoate (B1226103) Chain Length and Saturation

The six-carbon chain of the hexanoate portion of the molecule provides another lever for tuning its properties. Both the length of this chain and its degree of saturation can be systematically altered.

Varying Chain Length: Standard esterification methods, such as the Fischer esterification which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, allow for the synthesis of a wide range of analogues by simply choosing a different carboxylic acid. researchgate.netyoutube.com

Shorter Chains: Using acids like acetic acid or propionic acid would yield Cyclohexyl acetate (B1210297) or Cyclohexyl propanoate, respectively. These smaller analogues would be expected to have different physical properties, such as lower viscosity and higher volatility.

Longer Chains: Using fatty acids with more than six carbons (e.g., octanoic acid, decanoic acid) produces esters with a more pronounced lipophilic character. researchgate.net Studies on related compounds, such as alkyl ferulates, have shown that biological activity can be dependent on the length of the alkyl chain, suggesting that this is a critical parameter for optimization. researchgate.net

Introducing Unsaturation: The introduction of double or triple bonds into the alkanoate chain can impart conformational rigidity and provide sites for further chemical reactions. For example, the synthesis of 6-cyclohexyl-2-methylenehexanoic acid ethyl ester has been documented, which features a double bond at the C-2 position of the hexanoate chain. prepchem.com Such modifications can be achieved by using unsaturated carboxylic acids in the initial esterification or by performing elimination reactions on a saturated precursor. The presence of unsaturation is readily detectable by spectroscopic methods.

Table 2: Examples of Variations in the Alkanoate Chain This table is interactive. You can sort and filter the data.

Chain Modification Analogue Name Example Number of Carbons Key Feature
Shorter Chain Cyclohexyl acetate 2 Acetyl group
Shorter Chain Cyclohexyl butanoate 4 Butanoyl group
Parent Chain Cyclohexyl hexanoate 6 Hexanoyl group
Longer Chain Cyclohexyl octanoate 8 Octanoyl group
Unsaturation Cyclohexyl 6-cyclohexyl-2-hexenoate 6 C=C double bond
Methylene Group Cyclohexyl 6-cyclohexyl-2-methylenehexanoate 7 exocyclic C=C

Introduction of Heteroatoms and Functional Groups into Analogues

Replacing carbon atoms with heteroatoms (e.g., oxygen, nitrogen, sulfur) or adding new functional groups can dramatically alter the electronic properties, polarity, and hydrogen-bonding capabilities of the analogues.

Synthetic Strategies:

Oxygen Functional Groups: As discussed, hydroxyl and keto groups can be introduced onto the cyclohexyl rings. nih.gov The synthesis of β-hydroxyketo esters represents a class of compounds where these functional groups are incorporated through cyclization reactions. nih.gov

Sulfur and Nitrogen: The ester oxygen itself can be replaced by sulfur to create a thioester. In more complex systems, sulfur has been introduced to create sulfone analogues. nih.gov Nitrogen can be incorporated to form amides (by replacing the ester linkage) or as substituents on the rings, such as in the synthesis of N-methyl or amine derivatives. nih.govacs.org Copper-catalyzed asymmetric amination reactions on related yne-allylic esters show pathways to introduce various alkyl and cyclohexyl amines into a molecule. acs.org

Halogens: Halogens can be introduced onto the cyclohexyl rings, typically by starting with a halogenated cyclohexanol. The synthesis of cyclohexyl bromide from cyclohexanol via reaction with hydrobromic acid is a fundamental transformation that provides a precursor for such analogues. youtube.com

Table 3: Examples of Heteroatom and Functional Group Introduction This table is interactive. You can sort and filter the data.

Heteroatom/Group Point of Introduction Example Analogue Structure Potential Precursor
Hydroxyl (-OH) Cyclohexyl Ring Hydroxythis compound Hydroxycyclohexanol
Ketone (C=O) Cyclohexyl Ring Oxothis compound Oxocyclohexanol
Amine (-NH2) Cyclohexyl Ring Aminothis compound Aminocyclohexanol
Bromine (-Br) Cyclohexyl Ring Bromothis compound Bromocyclohexanol
Sulfur (as Thioester) Ester Linkage Cyclohexyl 6-cyclohexylhexanethioate 6-Cyclohexylhexanethioic acid

Comparative Reactivity and Spectroscopic Properties of this compound Analogues

The structural modifications detailed above lead to significant and predictable differences in the reactivity and spectroscopic signatures of the resulting analogues.

Comparative Reactivity: The hydrolysis of the ester bond is a key reaction for comparing reactivity. This reaction can be catalyzed by acid or base (saponification). libretexts.orgchemguide.co.uk

Conformational Effects: The rate of esterification and hydrolysis is heavily influenced by the conformation of substituents on the cyclohexyl ring. Esterification of an axial cyclohexanol is slower than that of its equatorial counterpart due to greater steric hindrance. Conversely, the base-catalyzed hydrolysis (saponification) of an ester in an axial position is often faster than that of an equatorial ester. This is attributed to the relief of steric strain in the transition state. spcmc.ac.in For example, oxidation of an axial alcohol is faster than an equatorial one because it relieves the 1,3-diaxial strain in the product ketone. spcmc.ac.in

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the cyclohexyl rings would be expected to increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate.

Table 4: Predicted Relative Reactivity in Base-Catalyzed Hydrolysis This table is interactive. You can sort and filter the data.

Analogue Feature Position of Ester Group Steric Hindrance Predicted Relative Rate Rationale
Unsubstituted Equatorial Low Baseline Reference compound
Unsubstituted Axial High Faster Relief of 1,3-diaxial strain in transition state spcmc.ac.in
tert-butyl substituent Equatorial High Slower Increased steric hindrance around the reaction center
Electron-withdrawing group N/A Low Faster Increased electrophilicity of carbonyl carbon

Comparative Spectroscopic Properties: Spectroscopy provides the primary means of characterizing these analogues and confirming their structure.

Infrared (IR) Spectroscopy: The parent compound exhibits a characteristic strong C=O stretching absorption for the ester at approximately 1735 cm⁻¹. An analogue with a keto group on a cyclohexyl ring would show an additional C=O stretch around 1715 cm⁻¹. An unsaturated analogue with a C=C bond would introduce a stretch around 1650 cm⁻¹. A hydroxylated analogue would be easily identified by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural elucidation. The chemical shifts of protons and carbons near a modification will change significantly. For example, a proton on a carbon bearing a hydroxyl group typically resonates between 3.5-4.5 ppm in the ¹H NMR spectrum. Furthermore, the coupling constants between adjacent protons on the cyclohexyl ring can be used to determine their relative orientation (axial or equatorial). Advanced 2D NMR techniques like COSY and NOESY are used to unambiguously establish the connectivity and stereochemistry of highly substituted analogues. beilstein-journals.org

Advanced Analytical Methodologies for Cyclohexyl 6 Cyclohexylhexanoate

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of Cyclohexyl 6-cyclohexylhexanoate, enabling its separation from impurities, isomers, and complex matrices. The choice of technique is dictated by the analytical goal, whether it be purity assessment, isomer profiling, or trace-level quantification.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-FID, GC-MS)

Gas chromatography stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity determination and the identification of related substances.

GC with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying the purity of this compound. Due to its proportional response to the mass of carbon, FID provides excellent quantitative accuracy. A typical GC-FID method would involve a high-temperature capillary column, such as a polydimethylsiloxane (B3030410) (e.g., DB-1) or a more polar phase (e.g., DB-WAX), to achieve optimal separation from any starting materials or by-products.

GC with Mass Spectrometry (GC-MS) offers the added advantage of structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ester bond, leading to the formation of a cyclohexoxycarbonyl cation or a cyclohexyl cation. Further fragmentation of the hexanoate (B1226103) chain and the cyclohexyl rings would provide a detailed fingerprint for unambiguous identification. Common fragments might include the loss of the cyclohexoxy group, the cyclohexyl group, and various hydrocarbon fragments from the hexanoate chain.

Parameter Typical Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Provides good resolution for semi-volatile esters.
Inlet Temperature 280 °CEnsures complete vaporization of the high-boiling point analyte.
Oven Program 100 °C (1 min hold) to 300 °C at 10 °C/minAllows for the separation of potential volatile impurities from the main analyte.
Detector FID or Mass SpectrometerFID for quantification, MS for identification and structural confirmation.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with UV, RI, or ELSD Detection

For non-volatile impurities or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. Given that this compound lacks a strong chromophore, detection can be challenging.

UV Detection: Direct UV detection is likely to be limited to the low wavelength region (around 200-210 nm) due to the carbonyl group in the ester functionality. This can be susceptible to interference from solvents and other matrix components.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase. It is suitable for high-concentration samples and purity analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is a more versatile "universal" detector for non-volatile analytes. It is not dependent on the optical properties of the analyte and is compatible with gradient elution, making it well-suited for the analysis of this compound and its non-volatile impurities.

A reversed-phase C18 column would be the stationary phase of choice, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water.

Parameter Typical Condition Rationale
HPLC Column C18, 4.6 mm ID x 250 mm, 5 µm particle sizeStandard reversed-phase column for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientTo elute the highly non-polar analyte and separate it from potential polar impurities.
Detector ELSD or RIUniversal detection methods suitable for compounds lacking a strong chromophore.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.

Supercritical Fluid Chromatography (SFC) for Purity and Isomer Analysis

Supercritical Fluid Chromatography (SFC) is an emerging technique that bridges the gap between gas and liquid chromatography. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers fast, efficient, and "green" separations. For a non-polar compound like this compound, SFC can provide excellent resolution and high throughput. It is particularly advantageous for the separation of isomers, where the subtle differences in their physical properties can be exploited by the unique selectivity of SFC. Chiral SFC could also be employed to separate potential stereoisomers if the cyclohexyl rings contain chiral centers. Detection is typically achieved using a back-pressure regulator in series with a standard HPLC detector like UV or an MS detector.

Hyphenated Techniques for this compound Profiling (e.g., GCxGC-MS)

For an in-depth analysis of complex samples containing this compound, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is an exceptionally powerful tool. This technique employs two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension). This orthogonality provides a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis. GCxGC-MS is particularly useful for profiling the compound in complex industrial formulations, where it can separate the target analyte from a multitude of other components, including isomers, degradation products, and additives. The resulting two-dimensional chromatogram provides a structured map of the sample components, facilitating easier identification and comparison of different samples.

Quantitative Analysis Method Development and Validation for this compound in Complex Matrices (e.g., environmental samples, industrial formulations)

The development of a robust quantitative method for this compound in complex matrices requires careful consideration of sample preparation, chromatographic separation, and detection.

Sample Preparation: For environmental samples, such as water or soil, a pre-concentration step is often necessary. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a C18 or other appropriate sorbent. For industrial formulations, a simple dilution with a suitable solvent may be sufficient. The choice of an appropriate internal standard, structurally similar to the analyte but not present in the sample, is crucial for accurate quantification.

Method Validation: A quantitative method must be rigorously validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated GC-MS method operating in selected ion monitoring (SIM) mode is often the preferred choice for quantitative analysis in complex matrices due to its high selectivity and sensitivity.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
LOD/LOQ Signal-to-Noise Ratio of 3:1 / 10:1

Industrial and Material Science Applications of Cyclohexyl 6 Cyclohexylhexanoate

Role as a High-Performance Solvent or Co-Solvent in Industrial Processes

Cyclohexyl hexanoate's chemical structure and physical properties make it a viable solvent or co-solvent in several industrial processes. As an ester, it exhibits good solvency for a variety of organic compounds. It is a relatively non-polar compound, which dictates its solubility characteristics; it is generally soluble in organic solvents while having limited solubility in water. cymitquimica.com This property is advantageous in formulations where the inclusion of a non-polar solvent is necessary.

The moderate boiling point and low vapor pressure of Cyclohexyl hexanoate (B1226103) indicate that it is not highly volatile, a desirable characteristic for a process solvent as it reduces losses due to evaporation and minimizes workplace exposure. cymitquimica.com Its stability under normal conditions further enhances its utility as a solvent in various applications. cymitquimica.com While specific high-performance applications are not extensively documented in publicly available literature, its properties are indicative of its potential in specialty chemical formulations.

Table 1: Physical and Chemical Properties of Cyclohexyl hexanoate Relevant to its Solvent Applications

Property Value
CAS Number 6243-10-3
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 248-249 °C at 760 mmHg
Vapor Pressure 0.024 mmHg at 25 °C
Solubility Soluble in alcohol and oils; practically insoluble in water. thegoodscentscompany.com
Odor Fruity, pineapple-like

This table is interactive. You can sort and filter the data.

Application in Lubricant Formulations and Performance Enhancement

Direct research on the application of Cyclohexyl hexanoate in lubricant formulations is not widely available. However, the broader class of cyclohexyl esters is being explored for use in lubricants. For instance, alkyl cyclohexyl 1,2-dicarboxylates have been investigated as a base stock in lubricant blends. These esters, when blended with poly-α-olefins or other base oils, have been shown to be miscible and can result in lubricants with a high viscosity index. A high viscosity index is desirable as it indicates that the lubricant's viscosity changes less dramatically with temperature fluctuations.

While these findings pertain to a different class of cyclohexyl esters, they highlight the potential for cyclohexyl-containing compounds to be used in advanced lubricant formulations. The cyclohexyl group can impart unique properties that may be beneficial for lubrication under specific conditions. Further research would be necessary to determine the specific performance-enhancing characteristics, if any, of Cyclohexyl hexanoate as a lubricant additive or base stock.

Utilization in Polymer Science as a Plasticizer or Monomer Component

Cyclohexyl hexanoate finds application in polymer science, primarily as a plasticizer. cymitquimica.com Plasticizers are additives that increase the flexibility, durability, and workability of a polymer material. They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the polymer.

Regarding its role as a monomer component, Cyclohexyl hexanoate is not typically used for polymerization. Its chemical structure lacks a polymerizable functional group, such as a double bond or a reactive ring, which is necessary to participate in polymerization reactions. Therefore, its contribution to polymer science is primarily as an additive rather than a building block of the polymer chain itself.

Flavor and Fragrance Chemistry: Synthesis and Chemical Stability Considerations

The most well-documented application of Cyclohexyl hexanoate is in the flavor and fragrance industry. It is valued for its characteristic fruity and pineapple-like aroma. thegoodscentscompany.comchemicalbook.com This makes it a useful ingredient in the formulation of a variety of fragrances and flavors. It is used in perfume compositions to impart a fruity top note, particularly in modern mossy aldehydic fragrance types. thegoodscentscompany.com In flavor compositions, it is used to create imitation apple, pineapple, brandy, and other fruity notes. thegoodscentscompany.com

The synthesis of Cyclohexyl hexanoate for these applications is typically achieved through the direct esterification of cyclohexanol (B46403) with caproic acid (hexanoic acid). thegoodscentscompany.com This is a standard esterification reaction that can be catalyzed by an acid.

In terms of chemical stability, Cyclohexyl hexanoate is stable under normal conditions. cymitquimica.com However, as an ester, it can undergo hydrolysis in the presence of strong acids or bases, which would break the ester bond and result in the formation of cyclohexanol and hexanoic acid. cymitquimica.com This is a key consideration for its use in various consumer products, as the pH of the final product can affect the stability and, therefore, the longevity of the fragrance or flavor.

Table 2: Olfactory Profile of Cyclohexyl hexanoate

Characteristic Description
Odor Type Fruity
Odor Description Fruity, pineapple
Applications Perfume compositions, flavor compositions (imitation apple, pineapple, brandy, etc.)

This table is interactive. You can sort and filter the data.

Other Emerging Industrial Applications of Cyclohexyl hexanoate

While the primary industrial applications of Cyclohexyl hexanoate are well-established in the flavor, fragrance, and polymer sectors, its potential in other areas is a subject of ongoing interest in material sciences. thegoodscentscompany.com Its properties as a non-polar solvent and a stable ester suggest potential uses in specialty coatings, inks, and cleaning formulations where a slow-evaporating, effective organic solvent is required.

Furthermore, the broader field of specialty esters is continually finding new applications. For example, esters are being investigated for their potential as biofuels and in bioremediation processes. While there is no specific research indicating the use of Cyclohexyl hexanoate in these emerging fields, its chemical nature does not preclude such possibilities in the future. Further research and development may uncover novel applications for this versatile compound.

Environmental Pathways and Degradation of Cyclohexyl 6 Cyclohexylhexanoate

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis in Water/Soil)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For cyclohexyl 6-cyclohexylhexanoate, the most relevant abiotic degradation mechanisms are likely hydrolysis and, to a lesser extent, photolysis.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While saturated alkanes and cycloalkanes are generally resistant to direct photolysis, the presence of chromophores (light-absorbing groups) can enhance this process. nih.govmdpi.com In the case of this compound, the carbonyl group of the ester could potentially absorb UV radiation, leading to bond cleavage. However, without specific experimental data, the significance of photolysis as a primary degradation pathway remains speculative. Studies on the photodegradation of cyclohexane (B81311) have shown that in the presence of photosensitizers like titanium dioxide (TiO2), degradation can occur, suggesting that indirect photolysis might play a role in the environmental fate of cyclohexyl compounds. nih.gov

Table 1: Predicted Abiotic Degradation of Related Compounds
CompoundDegradation ProcessConditionsHalf-life/RateSource
Cyclohexyl acetate (B1210297)HydrolysisAcid-catalyzedConversion of 90.56% achieved under optimal conditions acs.orgresearchgate.net
Cyclohexyl acetateHydrolysisAlkalineRate constants measured at various temperatures rsc.org
Carboxylic Acid EstersHydrolysispH 7, 25 °CQSAR models predict a wide range of half-lives depending on structure nih.gov
CyclohexanePhotodegradationTiO2/UV/O3~9% increase in conversion with ozone nih.gov

Biotic Degradation Pathways in Environmental Compartments

Biotic degradation, mediated by microorganisms, is expected to be a major pathway for the environmental breakdown of this compound. The degradation will likely proceed through the breakdown of the ester bond followed by the metabolism of the resulting alcohol and carboxylic acid.

The initial step in the microbial metabolism of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are common enzymes produced by a wide range of microorganisms. This hydrolysis would release cyclohexanol (B46403) and 6-cyclohexylhexanoic acid into the environment.

Metabolism of Cyclohexanol: Cyclohexanol is a known biodegradable compound. Microorganisms can oxidize cyclohexanol to cyclohexanone (B45756), which is then further metabolized. The ring cleavage of the cyclohexanone intermediate can occur through a Baeyer-Villiger monooxygenase-catalyzed reaction, leading to the formation of caprolactone, which is subsequently hydrolyzed to 6-hydroxyhexanoic acid. This acid can then enter central metabolic pathways.

Metabolism of 6-Cyclohexylhexanoic Acid: The degradation of 6-cyclohexylhexanoic acid is expected to proceed via pathways established for other cyclohexyl-containing carboxylic acids. Studies on the microbial degradation of cyclohexanecarboxylic acid and related compounds have shown that both aerobic and anaerobic pathways exist. nih.govnih.gov Under aerobic conditions, the degradation often involves β-oxidation of the alkyl chain and oxidative cleavage of the cyclohexane ring. nih.govnih.gov For instance, Rhodococcus species have been shown to degrade dodecylcyclohexane (B156805) via both ring oxidation and alkyl side-chain oxidation, with cyclohexanecarboxylic acid as a key intermediate. nih.gov This intermediate can be further oxidized to intermediates that enter the Krebs cycle. Anaerobic degradation of dicarboxylic acids, which could be relevant to the hexanoate (B1226103) chain, has also been documented to occur via β-oxidation in methanogenic enrichment cultures. nih.govuni-konstanz.de

The rate of biodegradation and, consequently, the environmental persistence of this compound will depend on various factors, including the microbial community present, temperature, oxygen availability, and nutrient levels. Given its structure, it is not expected to be highly persistent in environments with active microbial populations.

Table 2: Microbial Degradation of Structurally Related Compounds
CompoundMicroorganism(s)PathwayKey IntermediatesSource
Cyclohexanecarboxylic AcidAlcaligenes sp.β-oxidationCoenzyme A intermediates nih.gov
DodecylcyclohexaneRhodococcus sp. NDKK48Ring and side-chain oxidationCyclohexanecarboxylic acid, cyclohexylacetic acid nih.gov
Dicarboxylic Acids (C6-C10)Methanogenic culturesβ-oxidationAcetate, propionate, butyrate uni-konstanz.de
Aromatic Alkanoic AcidsPseudomonas, Burkholderiaβ-oxidationButylphenylethanoic acid researchgate.net

Transformation Products and Environmental Fate Modeling

The degradation of this compound will result in the formation of several transformation products. The primary transformation products from hydrolysis are cyclohexanol and 6-cyclohexylhexanoic acid.

Further microbial degradation of these primary products will lead to a cascade of other intermediates. As discussed, the degradation of cyclohexanol can produce cyclohexanone and subsequently 6-hydroxyhexanoic acid. The breakdown of 6-cyclohexylhexanoic acid can generate various intermediates through β-oxidation of the side chain and cleavage of the cyclohexyl ring. Ultimately, these transformation products are expected to be mineralized to carbon dioxide and water under aerobic conditions or to methane (B114726) and carbon dioxide under anaerobic conditions.

The potential for the formation of persistent or toxic transformation products is an important consideration in environmental risk assessment. nih.govnih.gov While the primary hydrolysis products are known to be biodegradable, the complete degradation pathway and the transient accumulation of any intermediates would need to be studied to fully assess the environmental impact.

Environmental fate models can be used to predict the distribution and persistence of chemicals in the environment. For this compound, models could be used to estimate its partitioning between water, soil, and air, as well as to predict its degradation rates based on its chemical structure. QSAR models for ester hydrolysis are a prime example of how such predictions can be made in the absence of experimental data. nih.govcapes.gov.br These models, combined with knowledge of the degradation pathways of related compounds, can provide a preliminary assessment of the environmental behavior of this compound.

Future Research Trajectories for Cyclohexyl 6 Cyclohexylhexanoate

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of esters often involves methods that are not environmentally benign. nih.gov Future research must prioritize the development of sustainable and green synthetic pathways for cyclohexyl 6-cyclohexylhexanoate. A primary focus should be on processes that exhibit high atom economy, utilize renewable feedstocks, and operate under mild conditions. labmanager.com

Biocatalysis, for instance, offers a promising alternative to conventional chemical synthesis. researchgate.net The use of lipases for the esterification of 6-cyclohexylhexanoic acid with cyclohexanol (B46403) could provide a highly selective and environmentally friendly route. mdpi.com Research in this area should concentrate on identifying robust enzymes that can efficiently catalyze this specific reaction, potentially through screening of microbial sources or protein engineering. Another avenue for sustainable synthesis is the utilization of heterogeneous catalysts, which can be easily separated and reused, minimizing waste. mdpi.com

Synthetic Route Potential Advantages Key Research Challenges
Lipase-catalyzed esterificationHigh selectivity, mild reaction conditions, biodegradable catalyst. researchgate.netEnzyme stability, activity with bulky substrates, and cost-effectiveness.
Heterogeneous acid catalysisCatalyst reusability, reduced corrosion, continuous processing. mdpi.comCatalyst deactivation, mass transfer limitations, and optimizing reaction conditions.
Transesterification of methyl 6-cyclohexylhexanoateAvoids the use of corrosive acids, can be driven to completion. wikipedia.orgDevelopment of efficient and selective transesterification catalysts.

Advanced Catalyst Design for this compound Transformations

The development of advanced catalysts is crucial for controlling the synthesis and potential transformations of this compound. Future research should focus on designing catalysts with high activity, selectivity, and longevity.

For the synthesis via esterification, solid acid catalysts, such as sulfated zirconia or functionalized resins, warrant further investigation. mdpi.com The goal would be to create catalysts with tailored acidic properties and pore structures to accommodate the bulky cyclohexyl groups. Organocatalysts also present a viable option, offering mild reaction conditions and avoiding metal contamination of the final product. organic-chemistry.org

Beyond synthesis, catalysts for the selective transformation of this compound could unlock new functionalities. For example, catalysts for selective hydrogenation of one or both cyclohexyl rings could yield a range of novel compounds with different physical and chemical properties.

Catalyst Type Target Transformation Potential Benefits
Solid Acid Catalysts (e.g., Sulfated Zirconia)EsterificationHigh thermal stability, reusability, and ease of separation. mdpi.com
OrganocatalystsEsterification/TransesterificationMetal-free, mild conditions, and high selectivity. organic-chemistry.org
Bimetallic Catalysts (e.g., Pt-Mo on ZrO2)Selective HydrogenationHigh activity and selectivity for C-O bond cleavage. eurekalert.org

Development of Next-Generation this compound Analogues for Specific Industrial Applications

Systematic modification of the this compound structure could lead to the development of next-generation analogues with tailored properties for specific industrial applications. By introducing functional groups onto the cyclohexyl rings or altering the length of the hexanoate (B1226103) chain, researchers can fine-tune the molecule's characteristics.

For example, the introduction of polar functional groups could enhance its properties as a plasticizer or a component in advanced lubricant formulations. lube-media.com Conversely, increasing the length of the alkyl chain could improve its performance as a viscosity modifier in industrial fluids. The synthesis and characterization of a library of such analogues would provide a valuable dataset for structure-property relationship studies.

Analogue Modification Potential Application Desired Property Enhancement
Hydroxylation of cyclohexyl ringsSpecialty Polyols for PolyurethanesIncreased reactivity, improved adhesion.
Introduction of long alkyl chainsLubricant AdditivesEnhanced viscosity index, improved lubricity. srce.hr
Fluorination of cyclohexyl ringsHigh-Performance FluidsIncreased thermal and chemical stability.

In-depth Computational Studies of this compound Reactivity and Interactions

Computational chemistry offers a powerful tool for understanding the reactivity and intermolecular interactions of this compound at a molecular level. numberanalytics.com Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights that would be difficult to obtain through experimental methods alone.

DFT calculations can be employed to elucidate reaction mechanisms for its synthesis and potential degradation pathways. This understanding can guide the design of more efficient catalysts and the development of strategies to enhance the compound's stability. MD simulations can predict physical properties such as viscosity, boiling point, and solubility, and can also model its interaction with other molecules, which is crucial for its application in formulations like lubricants or polymer blends. libretexts.org

Computational Method Research Focus Expected Insights
Density Functional Theory (DFT)Reaction MechanismsUnderstanding activation barriers and transition states for synthesis and degradation.
Molecular Dynamics (MD)Physical Properties & InteractionsPrediction of bulk properties and behavior in mixtures. libretexts.org
Quantitative Structure-Property Relationship (QSPR)Predictive ModelingDeveloping models to predict the properties of novel analogues.

Integration of this compound in Emerging Material Technologies

The unique structure of this compound, combining flexible and rigid moieties, makes it a candidate for integration into a variety of emerging material technologies. Its potential as a bio-based plasticizer, a component of advanced polymers, or a high-performance lubricant warrants thorough investigation.

In the realm of polymers, it could be explored as a monomer or an additive. As a diol precursor after reduction, it could be used to synthesize novel polyesters or polyurethanes with unique thermal and mechanical properties. As an additive, it could enhance the flexibility and impact resistance of brittle polymers. numberanalytics.com In the field of lubrication, its bulky cyclohexyl groups might impart desirable tribological properties, reducing friction and wear in demanding applications. lube-media.com Future research should involve formulating and testing materials incorporating this ester to validate these potential applications.

Material Technology Potential Role of this compound Key Performance Metrics to Evaluate
Advanced PolymersMonomer precursor or plasticizerThermal stability, mechanical strength, flexibility. numberanalytics.com
High-Performance LubricantsBase oil or additiveViscosity index, oxidative stability, friction and wear reduction. lube-media.com
Phase Change MaterialsLatent heat storage componentMelting point, latent heat of fusion, thermal cycling stability.

Q & A

Q. What are the established synthetic routes for cyclohexyl 6-cyclohexylhexanoate in laboratory settings?

this compound can be synthesized via esterification between cyclohexanol and 6-cyclohexylhexanoic acid under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization requires strict control of stoichiometry and reaction temperature (70–80°C) to minimize side reactions like transesterification .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H NMR identifies ester carbonyl protons (δ 4.1–4.3 ppm) and cyclohexyl ring protons (δ 1.2–1.8 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and cyclohexyl carbons.
  • IR Spectroscopy : A strong absorption band near 1730 cm⁻¹ confirms the ester carbonyl group.
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated in related cyclohexyl-containing esters (e.g., crystal packing analysis in 6-cyclohexylmethyl derivatives) .

Q. How can researchers quantify this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 210–220 nm) is recommended. Calibration curves using purified standards ensure accuracy. For trace analysis, gas chromatography-mass spectrometry (GC-MS) in electron ionization mode provides sensitivity and specificity, as outlined in methodologies for structurally similar esters .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexyl groups influence the compound’s reactivity?

Chair conformations of the cyclohexyl moieties introduce steric and electronic effects. Computational studies (e.g., MP2/cc-pVDZ-level optimization) reveal energy differences (~5.69 kcal/mol) between conformers, where axial-equatorial orientations impact nucleophilic substitution or oxidation pathways. Equilibrium between conformers at room temperature favors the lower-energy structure, affecting reaction kinetics and product distribution .

Q. What experimental strategies resolve contradictions in oxidation product ratios during degradation studies?

Contradictions often arise from cyclohexyl hydroperoxide decomposition during analysis. To mitigate this:

  • Use triphenylphosphine reduction pre-analysis to stabilize hydroperoxide intermediates.
  • Track oxygen concentration and solvent effects (e.g., benzene vs. cyclohexane) via gas chromatography, comparing pre- and post-reduction product ratios (Δy/Δz for cyclohexanol/cyclohexanone). Adjust reaction conditions to minimize oxygen interference .

Q. How can catalytic systems be designed to study the degradation mechanisms of this compound?

  • Catalyst Selection : Use transition-metal complexes (e.g., Fe or Cu) to initiate radical-based degradation.
  • Reaction Monitoring : Employ GC-MS to identify intermediates like cyclohexyl radicals and oxygenated products.
  • Kinetic Analysis : Vary oxygen partial pressure and solvent polarity to elucidate pathways (e.g., aromatic substitution vs. radical recombination), referencing homolytic cyclohexylation studies .

Methodological Considerations

  • Contradiction Handling : Discrepancies in spectral data (e.g., unexpected NMR splitting) may arise from conformational flexibility. Use variable-temperature NMR or DFT calculations to model dynamic behavior .
  • Safety Protocols : Adhere to SOPs for handling cyclohexane derivatives, including PPE requirements and waste disposal guidelines, as specified in laboratory safety frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.